molecular formula C25H20N4O12S3 B12789975 5-(Acetylamino)-4-hydroxy-3-((4-((4-sulfoanilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid CAS No. 7248-34-2

5-(Acetylamino)-4-hydroxy-3-((4-((4-sulfoanilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid

Cat. No.: B12789975
CAS No.: 7248-34-2
M. Wt: 664.6 g/mol
InChI Key: KZIQIRYGVUPTBY-UHFFFAOYSA-N
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Description

NSC 45214 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of NSC 45214 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.

    Intermediate Formation: The initial reaction products are then transformed into intermediates through processes such as oxidation or reduction.

    Final Synthesis: The intermediates are further reacted under controlled conditions to produce NSC 45214.

Industrial production methods for NSC 45214 are designed to maximize yield and purity. These methods often involve large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

NSC 45214 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 45214 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 45214 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is utilized in studies involving cellular processes and molecular interactions.

    Medicine: NSC 45214 is investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: It finds applications in the production of specialized materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which NSC 45214 exerts its effects involves interactions at the molecular level. It targets specific pathways and molecular structures, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, but generally, it involves binding to specific proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

NSC 45214 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its use in cancer research, it shares some structural similarities with NSC 45214 but differs in its specific applications and effects.

    NSC 181339-01: Another compound used in drug development, it has distinct properties that make it suitable for different types of research.

The uniqueness of NSC 45214 lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile tool in various scientific fields.

Properties

CAS No.

7248-34-2

Molecular Formula

C25H20N4O12S3

Molecular Weight

664.6 g/mol

IUPAC Name

5-acetamido-4-hydroxy-3-[[4-[(4-sulfophenyl)carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C25H20N4O12S3/c1-13(30)26-20-12-19(43(36,37)38)10-15-11-21(44(39,40)41)23(24(31)22(15)20)29-28-17-4-2-14(3-5-17)25(32)27-16-6-8-18(9-7-16)42(33,34)35/h2-12,31H,1H3,(H,26,30)(H,27,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)

InChI Key

KZIQIRYGVUPTBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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